molecular formula C28H24N4O7 B575004 Benzamide,  3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p CAS No. 176379-17-2

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p

Cat. No.: B575004
CAS No.: 176379-17-2
M. Wt: 528.5 g/mol
InChI Key: UHJVZBPRGJYUQO-UHFFFAOYSA-N
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Description

The compound Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p (hereafter referred to as the target compound) is a structurally complex benzamide derivative. Key characteristics include:

  • A benzamide core substituted with 3,4-bis(acetyloxy) groups.
  • A tetrahydropyrimidinone moiety (1,2,3,4-tetrahydro-2,4-dioxo) attached to the benzamide via an amide bond.
  • Substituents on the pyrimidinone ring: 6-amino, 1-phenyl, and 3-(phenylmethyl) groups.

The molecular weight is estimated to be ~450–470 g/mol based on analogs like Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl (MW: 466.45 g/mol) . This compound is hypothesized to have applications in medicinal chemistry, particularly in enzyme inhibition due to its resemblance to kinase inhibitors.

Properties

CAS No.

176379-17-2

Molecular Formula

C28H24N4O7

Molecular Weight

528.5 g/mol

IUPAC Name

[2-acetyloxy-4-[(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C28H24N4O7/c1-17(33)38-22-14-13-20(15-23(22)39-18(2)34)26(35)30-24-25(29)32(21-11-7-4-8-12-21)28(37)31(27(24)36)16-19-9-5-3-6-10-19/h3-15H,16,29H2,1-2H3,(H,30,35)

InChI Key

UHJVZBPRGJYUQO-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N)OC(=O)C

Synonyms

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the dioxo groups are incorporated through oxidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction conditions, further enhancing the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may produce compounds with reduced functional groups

Scientific Research Applications

Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biological pathways and processes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases and conditions.

    Industry: In industrial applications, the compound is used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other specialized applications.

Mechanism of Action

The mechanism of action of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biological pathway or its interaction with a specific target molecule.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound’s 3,4-bis(acetyloxy) groups distinguish it from analogs with alternative substituent patterns:

Compound Name Substituents on Benzamide Pyrimidinone Substituents Molecular Weight (g/mol) CAS Number
Target Compound 3,4-bis(acetyloxy) 1-phenyl, 3-(phenylmethyl), 6-amino ~460 (estimated) Not available
Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl 3,5-bis(acetyloxy) 1-phenyl, 3-methyl, 6-amino 466.45 Not disclosed
Benzamide, 4-(acetyloxy)-N-(6-amino-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3-methyl 4-acetyloxy, 3-methyl 1-phenyl, 3-methyl, 6-amino 408.41 301206-02-0
Benzamide, N-[6-amino-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl]-3,5-di-tert-butyl-4-hydroxy 3,5-di-tert-butyl, 4-hydroxy 1,3-dimethyl, 6-amino Undisclosed 176378-81-7

Key Observations :

  • Acetyloxy vs.
  • Positional Isomerism : The 3,4-bis(acetyloxy) pattern in the target compound may alter steric and electronic interactions compared to 3,5-bis(acetyloxy) analogs, affecting binding to biological targets .

Pyrimidinone Ring Modifications

The pyrimidinone moiety in the target compound features a 3-(phenylmethyl) group, which is absent in most analogs. For example:

  • Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl has a simpler 3-methyl substituent.
  • Benzamide, N-[6-amino-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl]-3,5-di-tert-butyl-4-hydroxy replaces the phenylmethyl group with 1,3-dimethyl.

The phenylmethyl group in the target compound may enhance π-π stacking interactions in protein binding but could also introduce steric hindrance, reducing bioavailability.

Research Findings and Pharmacological Implications

  • Enzyme Inhibition Potential: The pyrimidinone and benzamide moieties are common in kinase inhibitors (e.g., PARP inhibitors). The 3-(phenylmethyl) group in the target compound could target hydrophobic pockets in enzymes .
  • Metabolic Stability : Compared to hydroxylated analogs (e.g., ), the acetyloxy groups may reduce metabolic clearance but increase reliance on esterase activity for activation .

Biological Activity

Benzamide derivatives are a significant class of compounds known for their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical formula for the compound is C23H22N4O8C_{23}H_{22}N_{4}O_{8}, and it features multiple functional groups that contribute to its biological activity. The presence of acetyloxy groups and a tetrahydro-dioxo structure suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. A notable investigation involved the screening of a drug library where benzamide derivatives were tested on multicellular spheroids. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, one study reported a novel compound identified through this screening that demonstrated promising activity against cancer cells in vitro .

Anti-Tubercular Activity

Another research effort focused on designing and synthesizing substituted benzamide derivatives aimed at combating tuberculosis. Among the synthesized compounds, several exhibited substantial anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds showed low cytotoxicity to human cells (HEK-293), indicating a favorable therapeutic index .

The biological mechanisms underlying the activities of benzamide derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many benzamide compounds act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with Receptors : Some derivatives may bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindingsBiological Activity
Walid Fayad et al. (2019)Identified novel anticancer compounds through drug library screeningSignificant cytotoxicity against cancer cell lines
RSC Advances (2020)Synthesized benzamide derivatives with anti-tubercular propertiesIC50 values between 1.35 - 2.18 μM against M. tuberculosis
MDPI (2022)Investigated analgesic activity of hybrid benzamide derivativesNotable analgesic effects in vivo

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